![molecular formula C7H4ClN3O B13924086 [1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride consists of a triazole ring fused to a pyridine ring, with a carbonyl chloride functional group attached at the third position of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be synthesized through various methods. One common method involves the cyclodehydration of acylated 2-hydrazinopyridines . Another method includes the oxidative cyclization of 2-pyridylhydrazones . These reactions typically require specific reagents and conditions, such as the use of iodine or other oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride may involve a one-pot, two-step process. This process includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and VEGFR-2 by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a valuable tool in overcoming drug resistance .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be compared with other triazolopyridine derivatives, such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the position and nature of the substituents. The unique carbonyl chloride group in 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride provides distinct reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H4ClN3O |
|---|---|
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H |
InChI-Schlüssel |
BNRIRHAYRIIXEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


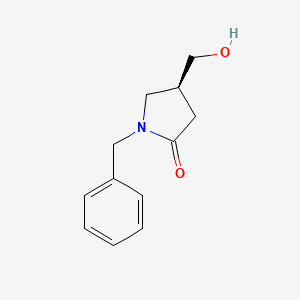
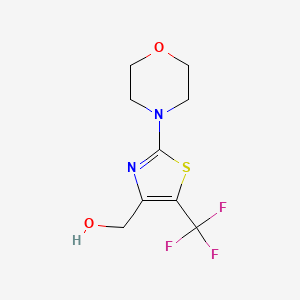

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

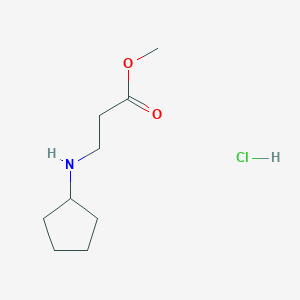
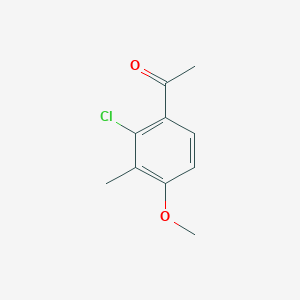
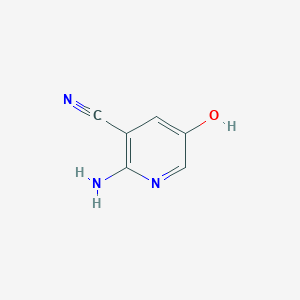
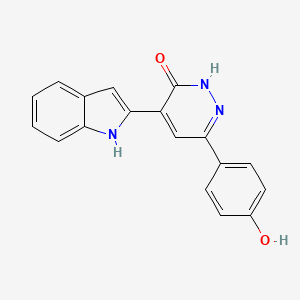
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)

